Azulene-1,6-diol
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
90790-81-1 |
|---|---|
Molecular Formula |
C10H8O2 |
Molecular Weight |
160.17 g/mol |
IUPAC Name |
azulene-1,6-diol |
InChI |
InChI=1S/C10H8O2/c11-8-3-1-7-2-6-10(12)9(7)5-4-8/h1-6,11-12H |
InChI Key |
QPBJOSSBVKVLIY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C2C1=CC=C2O)O |
Origin of Product |
United States |
Reaction Mechanisms and Chemical Reactivity of Azulene 1,6 Diol
Electrophilic Substitution Patterns on Dihydroxylated Azulenes at Positions 1, 3, 5, and 7
The azulene (B44059) nucleus is characterized by a high electron density in the five-membered ring and a lower electron density in the seven-membered ring, making it prone to electrophilic attack. edurev.in Generally, electrophilic substitution on the azulene core occurs preferentially at the C1 and C3 positions of the five-membered ring and, to a lesser extent, at the C5 and C7 positions of the seven-membered ring. edurev.inmdpi.com
The hydroxyl groups in azulene-1,6-diol are powerful activating groups that donate electron density to the aromatic system through resonance. sci-hub.selibretexts.org This activation enhances the nucleophilicity of the azulene core, making it more susceptible to electrophilic attack than the parent azulene.
Influence of the C-1 Hydroxyl Group : The -OH group at C-1 strongly activates the C-3 position for electrophilic substitution.
Influence of the C-6 Hydroxyl Group : The -OH group at C-6 directs electrophiles to the C-5 and C-7 positions. For instance, bromination of diethyl 2-hydroxyazulene-1,3-dicarboxylate occurs exclusively at the 6-position, demonstrating the directing power of substituents on the azulene core. rsc.org
In dihydroxylated systems like this compound, the combined electronic effects of both hydroxyl groups create a highly activated system. While direct experimental data on this compound is sparse, the principles of electrophilic aromatic substitution suggest a complex pattern of reactivity, with multiple sites being susceptible to attack. The precise regioselectivity would depend on the specific electrophile and reaction conditions. For example, in 6-aminoazulene derivatives, which are electronically similar to hydroxyazulenes, electrophilic substitution with bromine can be directed to the 2-position, a site that is typically difficult to functionalize. mdpi.com
Nucleophilic Addition Reactions of this compound, Focusing on Positions 4, 6, and 8
The electron-deficient character of the seven-membered ring makes it susceptible to nucleophilic attack, primarily at the C4, C6, and C8 positions. edurev.inmdpi.comresearchgate.net However, the electron density at these positions in unsubstituted azulene is not sufficiently low to facilitate reactions with weak nucleophiles. mdpi.com
The reactivity towards nucleophiles can be significantly enhanced by the presence of electron-withdrawing groups on the five-membered ring. sciforum.netmdpi.com These groups increase the electrophilicity of the seven-membered ring, making it more amenable to attack. For this compound, the C-1 hydroxyl group is electron-donating and would likely decrease the propensity for nucleophilic attack.
A key pathway for the functionalization of the seven-membered ring is the Vicarious Nucleophilic Substitution (VNS) of hydrogen. sciforum.net This reaction allows for the formal substitution of a hydrogen atom by a nucleophile. Studies have shown that azulenes can undergo VNS hydroxylation and amination selectively at the 6-position. sciforum.netmdpi.com However, this reaction is most efficient for azulenes bearing electron-withdrawing groups and may not proceed with unsubstituted azulene or those bearing strongly donating groups. sciforum.net For instance, the t-butylhydroperoxide anion, a weak nucleophile, reacts efficiently with activated azulenes to yield 6-hydroxyazulene derivatives but is unreactive toward the parent azulene. sciforum.netmdpi.com
The hydroxyl group at C-6 is a poor leaving group, making classical nucleophilic aromatic substitution (SNAr) at this position difficult. However, this can be overcome by first activating the hydroxyl group, for example, by converting it to a sulfonate ester (nonaflate or triflate), which can then be displaced by various nucleophiles. sciforum.net
| Reaction Type | Target Positions | Influencing Factors | Applicability to this compound |
|---|---|---|---|
| Nucleophilic Addition | 4, 6, 8 | Enhanced by electron-withdrawing groups at C1/C3. sciforum.netmdpi.com | Likely disfavored due to the electron-donating C1-OH group. |
| Vicarious Nucleophilic Substitution (VNS) | 4, 6 (selective) | Requires activated azulenes (electron-withdrawing groups). sciforum.net Weak nucleophiles can be used. mdpi.com | May require modification or specific reagents due to the activating nature of the hydroxyl groups. |
| Nucleophilic Aromatic Substitution (SNAr) | 6 | Requires conversion of the C6-OH group into a good leaving group (e.g., sulfonate ester). sciforum.net | Feasible after derivatization of the hydroxyl group. |
Redox Chemistry of this compound and its Derivatives
The redox potential of a molecule is intrinsically linked to the energy levels of its frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). als-japan.com Electrochemical reactions involve the removal of electrons from the HOMO (oxidation) or the addition of electrons to the LUMO (reduction). als-japan.com
Azulene and its derivatives are known to be redox-active. The introduction of substituents can significantly alter their redox potentials. Electron-donating groups, such as hydroxyl groups, raise the energy of the HOMO, making the molecule easier to oxidize (i.e., lowering its oxidation potential). als-japan.com Conversely, electron-withdrawing groups lower the HOMO energy and make the molecule more difficult to oxidize. als-japan.com
Transition Metal-Mediated Transformations of this compound and Related Structures
Transition metal catalysis provides powerful and versatile methods for the functionalization of aromatic systems, including the azulene core. numberanalytics.comeie.gr These reactions are pivotal for constructing complex molecules by forming new carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. eie.grsioc-journal.cn
Palladium-catalyzed cross-coupling reactions are among the most important tools in this context. mdpi.com Reactions such as the Suzuki-Miyaura, Heck, and Sonogashira couplings enable the introduction of a wide variety of substituents onto the azulene skeleton. mdpi.com For a molecule like this compound, these methods would be particularly useful for modifying the structure, provided a suitable handle (like a halogen or triflate) is present on the ring. For example, the hydroxyl group at C-6 could be converted into a triflate, which then serves as a substrate for a Suzuki coupling to form a new C-C bond at that position. The Sonogashira coupling has been used to synthesize 2-hydroxy-6-phenylethynyl-azulene, demonstrating the utility of these reactions on hydroxylated azulenes. rsc.org
Beyond palladium, other transition metals like rhodium, ruthenium, and iridium are also used in catalysis. mdpi.com For instance, calixarenes, when modified, can act as ligands for various transition metals, promoting catalytic reactions. sioc-journal.cn The transition metal-catalyzed hydroboration reaction is another important transformation for unsaturated organic molecules. rsc.org
| Reaction Type | Catalyst (Typical) | Function | Reference Example |
|---|---|---|---|
| Suzuki-Miyaura Coupling | Palladium (Pd) | Forms C(aryl)-C(aryl) bonds from aryl halides/triflates and boronic acids. mdpi.com | Used to couple boryl esters at the 6-position of the azulene ring. mdpi.com |
| Heck Reaction | Palladium (Pd) | Couples aryl halides with alkenes. mdpi.com | Used to synthesize polyarylenevinylene polymers. numberanalytics.com |
| Sonogashira Coupling | Palladium (Pd) / Copper (Cu) | Couples aryl halides with terminal alkynes. mdpi.com | Synthesis of 2-hydroxy-6-phenylethynyl-azulene. rsc.org |
| Stille Coupling | Palladium (Pd) | Couples aryl halides with organostannanes. mdpi.commdpi.com | Used to create azulene dimers and multi-azulenyl-substituted benzenes. mdpi.com |
Thermal and Photochemical Reactivity Pathways of Dihydroxylated Azulenes
Photochemical reactions are initiated by the absorption of light energy, typically from the visible and ultraviolet regions of the spectrum. uomustansiriyah.edu.iq This absorption excites a reactant molecule, which can then undergo various transformations such as photoionization, photodissociation, or photoisomerization. nih.govnagwa.com
In contrast to thermal (heat-induced) reactions, photochemical processes are often less sensitive to temperature but are highly dependent on the presence of light. uomustansiriyah.edu.iq The absorption of a photon promotes an electron from the HOMO to the LUMO, creating an excited state with different reactivity and orbital symmetry, which can lead to different reaction products compared to the corresponding thermal reaction.
For azulene derivatives, photochemical pathways are significant. The treatment of azulene derivatives with strong acids can lead to protonation at an unsubstituted position, forming an azulenium cation. rsc.org This process, which alters the electronic structure, can be influenced by light and is accompanied by changes in optical properties like luminescence. rsc.org
Photochemical degradation is a known pathway for many organic molecules and can involve processes like photo-oxidation or photo-fragmentation. nih.gov Specific photochemical reactions like the Norrish Type I and Type II reactions involve the cleavage of aldehydes and ketones to form radical intermediates. wikipedia.org While not directly applicable to a diol, these principles highlight the types of transformations that can be initiated by light. The study of the photochemical behavior of azulenes is crucial for applications in materials science and photopharmacology.
Mechanistic Insights into Hydroxyl Group Influence on Azulene Reactivity
The two hydroxyl groups in this compound are the primary determinants of its specific reactivity profile, exerting influence through both inductive and resonance effects. libretexts.org
Electronic Effects : As powerful electron-donating groups, the hydroxyl substituents increase the electron density of the azulene ring system, particularly at the ortho and para positions relative to their location. libretexts.orglibretexts.org This is known as an activating effect. masterorganicchemistry.com
The C-1 hydroxyl group activates the C-3 position and, to a lesser extent, the C-8 position for electrophilic attack.
The C-6 hydroxyl group activates the C-5 and C-7 positions.
This increased electron density makes the molecule more nucleophilic and thus more reactive toward electrophiles compared to unsubstituted benzene. libretexts.orgmasterorganicchemistry.com It also makes the compound more susceptible to oxidation by lowering its redox potential. sci-hub.seals-japan.com
Directing Effects : In electrophilic aromatic substitution, these activating hydroxyl groups are strong ortho, para-directors. libretexts.org This means that incoming electrophiles are preferentially directed to the positions activated by the resonance effect.
Steric Effects : The hydroxyl groups can also exert steric hindrance, potentially blocking access to adjacent positions for bulky reagents.
Participation in Reactions : Beyond simple electronic and steric influence, hydroxyl groups can actively participate in reaction mechanisms. In transition metal-catalyzed reactions, the oxygen atom of the hydroxyl group can coordinate to the metal center, influencing the catalytic cycle and the regioselectivity of the reaction. sioc-journal.cn The hydroxyl group can also act as an internal proton source or participate in hydrogen bonding, which can stabilize transition states and direct reaction pathways. sci-hub.se For example, the conversion of a boronic ester on the seven-membered ring to a hydroxyl group upon reaction with reactive oxygen species dramatically alters the electronic and fluorescent properties of the azulene core by switching from an electron-withdrawing to an electron-donating substituent. sci-hub.se
Computational and Theoretical Studies of Azulene 1,6 Diol
Electronic Structure Elucidation via Density Functional Theory (DFT)
Density Functional Theory (DFT) has emerged as a powerful computational tool for investigating the electronic properties of azulene (B44059) derivatives, including azulene-1,6-diol. These theoretical studies provide valuable insights into the molecule's structure, reactivity, and spectroscopic behavior. By employing functionals like B3LYP in conjunction with basis sets such as 6-31G(d,p) or 6-311+G(d,p), researchers can model the electronic landscape of these complex molecules with a high degree of accuracy. eujournal.orgdoi.org
Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Electronic Energy Gaps
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding the electronic behavior of this compound. The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical parameter that influences the molecule's color, reactivity, and electronic applications. acs.orgmdpi.com
Theoretical calculations reveal that the introduction of hydroxyl groups at the 1 and 6 positions of the azulene core significantly perturbs the electronic structure. The HOMO is typically localized on the electron-rich five-membered ring, while the LUMO is concentrated on the electron-deficient seven-membered ring. researchgate.net This spatial separation of the frontier orbitals is a characteristic feature of azulene and its derivatives. acs.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capacity.
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |
| Azulene | - | - | ~3.2 - 3.324 |
| Substituted Azulenes | Varies | Varies | ~2.1 - 2.7 |
Note: The exact values can vary depending on the computational method and basis set used. The data presented is a general representation based on available literature. eujournal.orgacs.org
Dipole Moment Calculations in Dihydroxylated Azulene Systems
Azulene itself possesses a significant dipole moment (approximately 1.08 D) due to the charge separation between the five- and seven-membered rings, a feature that distinguishes it from its nonpolar isomer, naphthalene (B1677914). vedantu.comwikipedia.orgbeilstein-journals.org This inherent polarity arises from a resonance structure where the five-membered ring is cyclopentadienyl (B1206354) anion-like and the seven-membered ring is tropylium (B1234903) cation-like. wikipedia.orgsemanticscholar.org
The introduction of hydroxyl groups, as in this compound, further influences the magnitude and direction of the dipole moment. DFT calculations are instrumental in quantifying these changes. The position of the hydroxyl groups is critical; substitution at different points on the azulene skeleton will result in distinct dipole moments. For this compound, the electron-donating nature of the hydroxyl groups can either enhance or counteract the intrinsic dipole of the azulene core, depending on their orientation relative to the fused ring system.
Theoretical calculations of the dipole moment for various dihydroxylated azulenes provide insights into their intermolecular interactions and solubility in different solvents. The calculated dipole moment is a key parameter for understanding the molecule's behavior in electric fields and its potential application in nonlinear optical materials. researchgate.net
| Compound | Calculated Dipole Moment (D) |
| Azulene | ~1.08 |
Aromaticity Assessment and Planarity Studies of this compound
The aromaticity of azulene and its derivatives is a topic of significant theoretical interest. Unlike benzene, azulene is a non-alternant hydrocarbon, and its aromatic character is not as straightforward. Computational methods provide quantitative measures of aromaticity, such as the Harmonic Oscillator Model of Aromaticity (HOMA) and Nucleus-Independent Chemical Shift (NICS) indices. doi.orgacs.org
DFT calculations suggest that the five-membered ring of azulene exhibits a degree of aromaticity, while the seven-membered ring is less aromatic. doi.org The introduction of hydroxyl groups at the 1 and 6 positions in this compound is expected to modulate the aromaticity of both rings. These substituents can influence the π-electron delocalization within the bicyclic system.
Planarity is another crucial aspect investigated by computational studies. While the parent azulene molecule is planar, substitution can sometimes induce deviations from planarity. quora.com DFT geometry optimizations for this compound would determine the most stable conformation and whether the fused-ring system maintains its planarity. Any deviation from planarity would have significant implications for the molecule's electronic properties and its ability to participate in π-stacking interactions.
Reaction Pathway Modeling and Transition State Analysis for this compound Synthesis and Transformations
Computational chemistry plays a vital role in understanding the mechanisms of chemical reactions. For this compound, this includes modeling its synthesis and subsequent transformations. DFT calculations can be used to map out the potential energy surface of a reaction, identifying intermediates, transition states, and the corresponding energy barriers. acs.org
For example, in the synthesis of azulene derivatives, computational modeling can predict the regioselectivity of reactions, such as electrophilic substitutions or cycloadditions. mdpi.com By calculating the energies of different possible transition states, chemists can understand why a particular isomer is formed preferentially. acs.org
Similarly, for transformations of this compound, transition state analysis can elucidate the mechanisms of reactions like oxidation, reduction, or further functionalization. This theoretical insight is invaluable for optimizing reaction conditions and designing new synthetic routes.
Prediction of Spectroscopic Parameters (e.g., NMR Coupling Constants, Vibrational Frequencies)
DFT calculations are widely used to predict various spectroscopic properties, which can then be compared with experimental data to confirm the structure of a molecule. For this compound, these predictions are particularly useful.
NMR Coupling Constants: Theoretical calculations can provide estimates of proton-proton and carbon-proton coupling constants. This information is highly valuable for assigning the complex NMR spectra of substituted azulenes.
Vibrational Frequencies: The infrared (IR) and Raman spectra of this compound can be simulated by calculating its vibrational frequencies. By comparing the calculated spectrum with the experimental one, each vibrational mode can be assigned to a specific molecular motion. DFT calculations have been successfully used to predict the vibrational frequencies of azulene and its derivatives. astro.it
| Spectroscopic Parameter | Predicted Value Range |
| Vibrational Frequencies (cm⁻¹) | Varies depending on the mode |
Note: Specific predicted values for this compound require dedicated computational studies. The table indicates the type of data that can be generated.
Solvent Effects on Electronic and Structural Properties of this compound
The properties of a molecule can be significantly influenced by its environment, particularly the solvent. Computational models, such as the Polarizable Continuum Model (PCM), can be used to simulate the effects of different solvents on the electronic and structural properties of this compound.
These calculations can predict how the HOMO-LUMO gap, dipole moment, and molecular geometry change in solvents of varying polarity. For a polar molecule like this compound, solvent effects are expected to be significant. Understanding these effects is crucial for predicting the molecule's behavior in solution, which is relevant for many of its potential applications, including in organic electronics and as a sensor. rsc.org For instance, the solubility of azulene derivatives in common organic solvents like dichloromethane, chloroform, and toluene (B28343) has been noted. osti.gov
Spin Density Distribution Analysis in this compound Derived Radicals
Computational and theoretical studies focusing specifically on the spin density distribution in radicals derived from this compound are not extensively available in the current scientific literature. However, a comprehensive understanding can be extrapolated from the well-documented principles of spin density in the parent azulene radical and its other substituted derivatives. The analysis of spin density is crucial for predicting the reactivity and magnetic properties of radical species.
Azulene is a non-alternant hydrocarbon, a class of molecules that does not possess the same uniform charge distribution as their alternant isomers like naphthalene. mdpi.com This inherent electronic asymmetry, with an electron-rich five-membered ring and an electron-poor seven-membered ring, dictates the distribution of unpaired electrons in its radical ions. mdpi.com Theoretical methods, such as Density Functional Theory (DFT) and valence bond calculations, have been instrumental in mapping the spin density across the carbon framework of azulene radicals. rsc.orgaip.org
In the azulene radical anion, the additional electron's spin density is not uniformly distributed. Calculations have shown that the spin densities are significantly different for the azulene positive and negative ions. aip.org For the radical anion, the spin density is highest at specific positions on both the five- and seven-membered rings. The introduction of substituents, such as hydroxyl groups, would further modify this distribution through inductive and mesomeric effects.
In a hypothetical this compound radical, the hydroxyl groups at positions 1 (on the five-membered ring) and 6 (on the seven-membered ring) would play a significant role in modulating the spin density. The -OH group is an electron-donating group through resonance (mesomeric effect) and an electron-withdrawing group through induction. In aromatic systems, the resonance effect typically dominates.
For an this compound radical cation, formed by the removal of an electron, the electron-donating hydroxyl groups would help to stabilize the positive charge and delocalize the unpaired electron (spin). The -OH group at position 1 is on the electron-rich cyclopentadienyl moiety, while the -OH at position 6 is on the electron-deficient tropylium-like ring. DFT calculations on other substituted azulene radical cations have shown that the location and nature of the substituent significantly influence where the spin density is concentrated, which in turn predicts the most likely sites for further reactions. rsc.org For instance, analysis of radical cations of 1,2,3-triarylazulenes has demonstrated that the spin density distribution is a reliable tool for understanding their reactivity during oxidative cyclization. rsc.org
The following table presents calculated spin densities for the parent azulene positive and negative ion radicals, which serves as a foundational model for understanding how spin is distributed in the core azulene framework before considering the effects of substituents. aip.org
| Atomic Position | Azulene Positive Ion (C₁₀H₈⁺) Spin Density | Azulene Negative Ion (C₁₀H₈⁻) Spin Density |
| 1, 3 | 0.079 | 0.187 |
| 2 | 0.007 | 0.076 |
| 4, 8 | 0.231 | 0.053 |
| 5, 7 | 0.012 | 0.125 |
| 6 | 0.279 | 0.000 |
| 9, 10 | 0.035 | 0.094 |
| Note: These values are for the unsubstituted azulene radical ions and are provided to illustrate the general spin distribution pattern. The presence of hydroxyl groups in this compound would alter these values. |
In the context of this compound radicals, the electron-donating hydroxyl groups would likely increase the spin density at the oxygen atoms and perturb the distribution on the carbon skeleton compared to the parent azulene radical. The precise distribution would depend on whether the radical is a cation or an anion and the specific computational model used. Theoretical studies on substituted phenoxy radicals have shown that spin and charge densities can be polarized differently depending on the nature of the substituent, a principle that would also apply to hydroxyl-substituted azulenes. msu.edu
Advanced Spectroscopic Characterization of Azulene 1,6 Diol and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, including dihydroxylated azulenes. By analyzing the chemical shifts and coupling constants, detailed information about the electronic environment of the nuclei and the connectivity of atoms can be obtained.
The ¹H NMR spectrum of azulene (B44059) derivatives is particularly sensitive to the electronic structure of the molecule. The chemical shifts of the protons on the azulene core are influenced by the electron-donating or electron-withdrawing nature of the substituents. In dihydroxylated azulenes, the hydroxyl groups act as electron-donating groups, which generally leads to an upfield shift (lower ppm values) of the signals for the protons on the azulene ring compared to unsubstituted azulene.
The coupling constants (J-values) provide information about the dihedral angles between adjacent protons, which is crucial for determining the stereochemistry of the molecule. For instance, the vicinal coupling constants in the five- and seven-membered rings can confirm the positions of the hydroxyl groups and other substituents. The Karplus relationship provides a framework for correlating these coupling constants with the dihedral angles. miamioh.edu
Table 1: Representative ¹H NMR Chemical Shifts (δ) and Coupling Constants (J) for Azulene Derivatives.
| Compound | H-2 (δ, J) | H-4/H-8 (δ, J) | H-5/H-7 (δ, J) | H-6 (δ, J) |
|---|---|---|---|---|
| Azulene | 7.82 (t, 3.6 Hz) | 8.51 (s) | 7.35 (d, 3.6 Hz) | 7.64 (d, 9.9 Hz) |
| 6-Formylazulene | 8.12 (t, 3.6 Hz) | 8.56 (d, 9.9 Hz) | 7.73 (d, 9.9 Hz) | - |
| 1-Fluoro-6-formylazulene | 7.72 (d, 4.5 Hz) | 8.39 (dd, 3.4, 9.6 Hz) | 7.56 (t, 9.6 Hz) | - |
Note: Data is illustrative and compiled from various sources. Actual values can vary with solvent and other experimental conditions.
Substituents on the azulene ring can cause significant changes in the NMR spectra. Electron-withdrawing groups, such as formyl groups, generally cause a downfield shift of the proton signals, particularly for those in close proximity. Conversely, electron-donating groups, like hydroxyl or alkyl groups, lead to an upfield shift.
These substituent-induced chemical shifts (SCS) can be correlated with electronic parameters like Hammett constants to quantify the electronic effects. For instance, the introduction of a hydroxyl group at the 6-position of the azulene core is expected to increase the electron density at the ortho and para positions (4, 8, and 2), leading to a shielding effect and an upfield shift in their ¹H NMR signals. The magnitude of this shift provides insight into the extent of electronic perturbation caused by the substituent.
Vibrational Spectroscopy (FT-IR, Raman) for Molecular Structure and Dynamics
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides valuable information about the molecular vibrations and functional groups present in a molecule. For azulene-1,6-diol, these techniques can confirm the presence of the hydroxyl groups and characterize the vibrations of the azulene skeleton.
The O-H stretching vibration of the hydroxyl groups is typically observed in the FT-IR spectrum as a broad band in the region of 3200-3600 cm⁻¹. The exact position and shape of this band can provide information about hydrogen bonding interactions. The C-O stretching vibrations would appear in the 1000-1260 cm⁻¹ region. The characteristic C=C stretching vibrations of the aromatic azulene core are expected in the 1400-1600 cm⁻¹ range.
Raman spectroscopy, which is sensitive to non-polar bonds, complements FT-IR by providing strong signals for the C=C bonds of the azulene ring system. The combination of both techniques allows for a comprehensive vibrational analysis of the molecule.
Table 2: Key Vibrational Frequencies for Dihydroxylated Azulenes.
| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Spectroscopy Technique |
|---|---|---|
| O-H Stretch | 3200-3600 | FT-IR |
| Aromatic C-H Stretch | 3000-3100 | FT-IR, Raman |
| Aromatic C=C Stretch | 1400-1600 | FT-IR, Raman |
Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence)
Electronic spectroscopy provides crucial information about the electronic transitions within a molecule and is particularly important for understanding the unique photophysical properties of azulene and its derivatives.
The UV-Vis absorption spectrum of azulene is characterized by two main absorption bands. A weak absorption in the visible region (around 580 nm) is responsible for its blue color and is attributed to the S₀ → S₁ transition. A much stronger absorption in the near-UV region (around 350 nm) corresponds to the S₀ → S₂ transition. The introduction of hydroxyl groups at the 1 and 6 positions is expected to cause a red shift (bathochromic shift) in these absorption bands due to the electron-donating nature of the hydroxyl groups, which raises the energy of the highest occupied molecular orbital (HOMO).
Azulene is a classic example of a molecule that violates Kasha's rule, which states that fluorescence should occur from the lowest excited state of a given multiplicity (S₁). Instead, azulene and many of its derivatives exhibit fluorescence from the second excited singlet state (S₂), a phenomenon known as anomalous or anti-Kasha fluorescence.
This unusual behavior is attributed to a large energy gap between the S₂ and S₁ states, which slows down the rate of internal conversion from S₂ to S₁. Additionally, the S₁ state has a very short lifetime due to efficient non-radiative decay to the ground state (S₀). The introduction of substituents, such as hydroxyl groups, can influence the energies of the S₁ and S₂ states and thus affect the fluorescence properties. For dihydroxylated azulenes, it is important to investigate whether they retain this anti-Kasha behavior. In some cases, substitution can lead to dual fluorescence from both S₁ and S₂ states or even quench the S₂ fluorescence. The study of the fluorescence spectra and quantum yields of this compound is therefore essential to understand its excited-state dynamics.
Table 3: Photophysical Properties of Azulene.
| Property | Value |
|---|---|
| S₀ → S₁ Absorption (λ_max) | ~580 nm |
| S₀ → S₂ Absorption (λ_max) | ~350 nm |
| Emission (S₂ → S₀) (λ_em) | ~370 nm |
| Fluorescence Quantum Yield (Φ_f) | ~0.04 |
Note: Values are for unsubstituted azulene and can be influenced by solvent and substitution.
Chiroptical Spectroscopic Methods (Circular Dichroism, Magnetic Circular Dichroism) for Stereochemical Analysis
Chiroptical spectroscopic methods, such as Circular Dichroism (CD), are indispensable for the stereochemical analysis of chiral molecules. These techniques measure the differential absorption of left- and right-circularly polarized light, providing information about the absolute configuration and conformation of enantiomers.
For azulene-based compounds, chirality can be introduced through substitution, leading to distinct chiroptical properties. While direct CD analysis of this compound is not documented in the reviewed literature, a study on a series of chiral azulene-centered 1,5-diols provides significant insight into how such molecules are characterized. In this research, racemic azulene-1,5-diols were separated into their respective enantiomers using chiral High-Performance Liquid Chromatography (HPLC).
Following separation, CD spectroscopy was employed to characterize the individual enantiomers. The separated enantiomers displayed roughly equal and opposite CD curves, which is characteristic of an enantiomeric pair. Although the absolute configuration of the enantiomers could not be determined without reference compounds, the CD spectra served as a crucial tool for distinguishing between them. The π → π* absorption bands of the azulene chromophore are typically responsible for the observed signals in the CD spectrum.
The data below, extracted from a study on various azulene-1,5-diol derivatives, illustrates the typical results obtained from CD spectroscopy. It highlights the wavelength of maximum differential absorption (λ) and the corresponding change in molar extinction coefficient (Δε).
Table 1: Circular Dichroism (CD) Spectral Data for Separated Enantiomers of Various Azulene-1,5-diol Derivatives Each enantiomer is identified by its elution order during HPLC separation.
| Compound | Eluting Fraction | Wavelength (λ) nm | Δε |
|---|---|---|---|
| 1 | Faster | 349.8 | +11.64 |
| Slower | 349.8 | -6.47 | |
| 2 | Faster | 356.3 | +11.23 |
| Slower | 356.3 | -10.66 | |
| 3 | Faster | 349.7 | -7.45 |
| Slower | 349.7 | +8.60 | |
| 4 | Faster | 345.0 | -2.83 |
| Slower | 345.0 | +4.17 | |
| 5 | Faster | 314.0 | -3.56 |
| Slower | 314.0 | +7.12 | |
| 6 | Faster | 339.7 | -9.67 |
This data demonstrates that CD spectroscopy is a highly sensitive method for the stereochemical analysis of chiral azulene diols. It would be the primary chiroptical technique for assigning the absolute configuration of enantiomerically pure this compound, should it be synthesized and separated.
Scanning Probe Microscopy-Based Spectroscopy for On-Surface Characterization (e.g., dI/dV)
Scanning Probe Microscopy (SPM) techniques, particularly Scanning Tunneling Microscopy (STM), are powerful tools for visualizing and characterizing molecules at the single-molecule level on conductive surfaces. When combined with spectroscopy, such as measuring the differential conductance (dI/dV), it becomes Scanning Tunneling Spectroscopy (STS), which provides information about the local density of electronic states (LDOS) of the surface and the molecules adsorbed on it.
The on-surface synthesis and characterization of azulene-based polymers have been investigated using these methods. For instance, STM can visualize the formation of poly(2,6-azulene) chains on a gold surface. Subsequent dI/dV spectroscopy at specific points on these molecular structures allows for the determination of the electronic band gap of the material.
For this compound, SPM-based techniques would be invaluable for studying its on-surface behavior. The hydroxyl groups would likely play a significant role in the self-assembly process on a surface through hydrogen bonding, potentially forming ordered two-dimensional networks. STM could directly visualize these structures. Furthermore, dI/dV spectroscopy could map the spatial distribution of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) of individual this compound molecules, providing fundamental insights into how the hydroxyl substituents and the 1,6-substitution pattern affect the electronic properties of the azulene core at the nanoscale.
Structural Modifications and Derivative Synthesis for Research Applications
Synthesis of Ether and Ester Derivatives of Azulene-1,6-diol
The hydroxyl groups at the 1 and 6 positions of the azulene (B44059) core are amenable to classic functionalization reactions, such as etherification and esterification. These reactions not only serve to protect the hydroxyl groups but also allow for the introduction of various functionalities that can tune the solubility, electronic properties, and self-assembly behavior of the resulting molecules. For instance, the reaction of this compound with alkyl halides in the presence of a base yields the corresponding dialkoxyazulene derivatives. Similarly, ester derivatives can be readily prepared by reacting the diol with acyl chlorides or carboxylic anhydrides. These synthetic transformations are fundamental steps in the multi-step synthesis of more complex azulene-based architectures.
Formation of Fused-Ring Systems Incorporating this compound Motifs
The this compound framework can be incorporated into larger, fused-ring systems to create novel polycyclic aromatic hydrocarbons (PAHs) with unique topologies and electronic structures. These synthetic strategies often involve intramolecular cyclization reactions of appropriately functionalized this compound derivatives. For example, intramolecular Friedel-Crafts reactions or other condensation reactions can be employed to form new rings fused to the azulene core. The resulting fused systems can exhibit interesting photophysical properties and have been investigated as potential components in organic electronic devices. Recent research has highlighted the synthesis of various azulene-fused heteroaromatics, demonstrating the versatility of azulene as a building block for complex π-conjugated systems. nih.gov For instance, azulene-pyridine-fused heteroaromatics have been synthesized and shown to possess semiconductor properties with high hole mobilities. nih.gov
Development of this compound Based Conjugated Polymers and Oligomers
The incorporation of this compound units into conjugated polymers and oligomers has emerged as a promising strategy for developing new materials for organic electronics. The unique electronic character of the azulene nucleus, with its inherent dipole moment, imparts interesting properties to the resulting macromolecular structures. osti.govbeilstein-journals.orgbeilstein-journals.org
Strategies for Incorporating 2,6-Connected Azulene Units into Polymeric Backbones
A key strategy in the design of azulene-based polymers involves the incorporation of 2,6-connected azulene units into the polymer backbone. researchgate.netnih.gov This specific connectivity allows for effective π-electron delocalization along the polymer chain, which is crucial for achieving high charge carrier mobilities. researchgate.netnih.gov Researchers have successfully synthesized such polymers using cross-coupling reactions like Suzuki-Miyaura coupling. nih.govthieme-connect.com For instance, copolymers of 2,6-connected azulene units with other aromatic moieties have been prepared and shown to exhibit promising performance in organic field-effect transistors (OFETs). researchgate.netnih.gov The properties of these polymers can be further tuned by controlling the regioregularity of the azulene units within the polymer chain. sioc-journal.cn
| Polymer | Monomers | Polymerization Method | Key Properties |
| P(TBAzDI-TPD) | TBAzDI, TPD | Suzuki Coupling | Unipolar n-type transistor performance, electron mobility up to 0.42 cm²/Vs. researchgate.netnih.gov |
| P(TBAzDI-TFB) | TBAzDI, TFB | Suzuki Coupling | Unipolar n-type transistor performance. researchgate.netnih.gov |
| P1 | 2,6-dibromoazulene, 2,7-fluorene derivative | Suzuki-Miyaura Coupling | High electrical conductivity (2.94 S/cm) upon doping. nih.govacs.org |
| P2 | 2,6-dibromoazulene, 2,7-fluorene derivative | Suzuki-Miyaura Coupling | High electrical conductivity (0.32 S/cm) upon doping. nih.govacs.org |
| P(AzProDOT-1) | 2,6-azulene, 3,4-propylenedioxythiophene | Direct Arylation Polymerization | Regiorandom dipole orientation, hole mobility of 1.32×10⁻⁵ cm²/Vs. sioc-journal.cn |
| P(AzProDOT-2) | 2,6-azulene, 3,4-propylenedioxythiophene | Direct Arylation Polymerization | Regular dipole orientation with medium regioregularity, hole mobility of 9.14×10⁻⁵ cm²/Vs. sioc-journal.cn |
| P(AzProDOT-3) | 2,6-azulene, 3,4-propylenedioxythiophene | Direct Arylation Polymerization | Regular dipole orientation with high regioregularity, hole mobility of 1.41×10⁻⁴ cm²/Vs. sioc-journal.cn |
Synthesis and Properties of Azulene-Based Dyads
Azulene-based dyads, consisting of an azulene unit covalently linked to another chromophore or electroactive moiety, are of significant interest for their potential applications in molecular electronics and photonics. The synthesis of these dyads typically involves cross-coupling reactions to connect the azulene core to the desired functional unit. For example, azulene has been linked to triarylamines, boron-dipyrromethene (BODIPY), porphyrins, and isoalloxazine moieties. researchgate.net The photophysical properties of these dyads are often dominated by the individual sub-chromophores, but energy transfer processes between the units can lead to interesting and useful phenomena. researchgate.net
Functionalization of this compound with Other Functional Moieties (e.g., Heterocycles, Porphyrinoids)
The this compound scaffold can be further functionalized by introducing a variety of other chemical groups, including heterocyclic and porphyrinoid systems. These modifications can dramatically alter the electronic and photophysical properties of the parent molecule, opening up new avenues for their application.
The introduction of heterocyclic moieties can be achieved through various synthetic methods, including electrophilic substitution, condensation, and transition metal-catalyzed cross-coupling reactions. mdpi.com For example, azulene derivatives bearing pyridine (B92270), furan, thiophene, and pyrrole (B145914) rings have been synthesized. mdpi.com These hybrid molecules often exhibit unique optical and electrochemical properties, making them promising candidates for use in organic materials. mdpi.com
The incorporation of azulene units into porphyrinoid macrocycles represents another exciting area of research. mdpi.com Azuliporphyrins, where an azulene ring replaces a pyrrole subunit in the porphyrin core, have been synthesized and studied. mdpi.com The azulene unit can interrupt the conjugation pathway of the porphyrin, leading to distinct spectroscopic and electronic properties. mdpi.com
Design and Synthesis of Azulene-Embedded Polycyclic Aromatic Hydrocarbons (PAHs) from Dihydroxylated Precursors
Dihydroxylated azulenes, such as this compound, are valuable precursors for the synthesis of azulene-embedded polycyclic aromatic hydrocarbons (PAHs). sioc-journal.cn These complex molecules, where the azulene core is fused within a larger aromatic system, are of fundamental interest due to their unique electronic structures and potential applications in materials science. mdpi.comrsc.org
A variety of synthetic strategies have been developed to construct these intricate architectures. nih.govresearchgate.net These methods often involve multi-step sequences that culminate in a key ring-forming reaction, such as a Scholl-type oxidation or a Knoevenagel-type condensation, to create the final fused PAH. rsc.orgnih.gov The properties of the resulting azulene-embedded PAHs, including their optical absorption and electrochemical behavior, are highly dependent on their specific topology and the extent of π-conjugation. rsc.org For instance, some of these compounds exhibit small electrochemical energy gaps and absorb light in the near-infrared (NIR) region, properties that are desirable for various optoelectronic applications. rsc.org
Structure Property Relationships in Dihydroxylated Azulenes
Correlation Between Hydroxyl Group Position and Electronic Characteristics
The positioning of hydroxyl groups on the azulene (B44059) core significantly influences its electronic properties. Azulene itself is a non-alternant aromatic hydrocarbon composed of a five-membered electron-rich ring fused to a seven-membered electron-poor ring. researchgate.netbeilstein-journals.orgresearchgate.net This inherent electronic asymmetry results in a notable dipole moment and unique spectroscopic characteristics. beilstein-journals.orgresearchgate.net The introduction of electron-donating groups, such as hydroxyl (-OH) groups, further modulates this electronic landscape.
The location of substitution on the azulene ring is critical. Positions 1 and 3 on the five-membered ring have large coefficients for the highest occupied molecular orbital (HOMO), while positions 2 and 6 are associated with large coefficients for the HOMO-1 and lowest unoccupied molecular orbital (LUMO). mdpi.com Consequently, substitution at different positions has distinct effects on the frontier molecular orbitals.
For instance, introducing electron-donating hydroxyl groups at positions with large HOMO coefficients, such as position 1, would be expected to raise the HOMO energy level. Conversely, substitution at positions like 6, which has a larger LUMO coefficient, can influence the LUMO energy. In dihydroxylated azulenes like azulene-1,6-diol, the presence of hydroxyl groups at both a five-membered ring position (1) and a seven-membered ring position (6) creates a complex interplay of electronic effects. The hydroxyl group at position 1 will strongly influence the HOMO, while the one at position 6 will have a more pronounced effect on the LUMO. This differential impact on the frontier orbitals directly alters the HOMO-LUMO gap, which in turn governs the molecule's absorption and emission properties. mdpi.com
Studies on related hydroxyazulenes have shown that the pKa value, a measure of acidity, is also dependent on the hydroxyl group's position. For example, 2-hydroxyazulene (B91678) has a pKa of 8.71, while 6-hydroxyazulene has a pKa of 7.38, making it more acidic than phenol (B47542) or naphthol. wikipedia.org This indicates that the electronic environment of the hydroxyl group, and thus its propensity to deprotonate, is highly sensitive to its location on the azulene framework.
Impact of Substitution Patterns on Reactivity and Photophysical Behavior
The substitution pattern of hydroxyl groups on the azulene nucleus profoundly affects its chemical reactivity and photophysical properties. Azulene's inherent polarized structure, with an electron-rich five-membered ring and an electron-poor seven-membered ring, dictates its reactivity, with electrophilic substitutions typically occurring at the 1- and 3-positions and nucleophilic additions at the 4-, 6-, and 8-positions. mdpi.comnih.gov The introduction of hydroxyl groups, being electron-donating, can further enhance the nucleophilicity of the ring system.
In this compound, the hydroxyl group at the 1-position activates the five-membered ring towards electrophilic attack, while the hydroxyl group at the 6-position influences the reactivity of the seven-membered ring. This dual functionalization can lead to complex reaction pathways and the potential for selective modifications at different sites. For example, the presence of a hydroxyl group can direct further substitutions to specific positions.
From a photophysical perspective, the substitution pattern is a key determinant of the molecule's absorption and fluorescence characteristics. Azulene and its derivatives are known for their unusual fluorescence from the second excited singlet state (S2) to the ground state (S0), a violation of Kasha's rule. researchgate.netbeilstein-journals.orgresearchgate.net The energy gap between the S1 and S2 states is a critical parameter, and this can be tuned by the placement of substituents. Electron-donating groups like hydroxyls can alter the energies of the S1 and S2 states. Substitution at positions 2, 4, 6, and 8 by electron-donating groups tends to lower the S2-S1 energy gap. researchgate.net In the case of this compound, the combined effect of hydroxyl groups at both the five- and seven-membered rings would lead to a unique photophysical profile.
Furthermore, the introduction of substituents that can engage in intramolecular hydrogen bonding can significantly impact the photophysical behavior by providing additional pathways for energy dissipation and influencing the geometry of the excited states.
Exploring Aromaticity and Stability Modulations by Hydroxyl Functionalization
The aromaticity and thermodynamic stability of the azulene system are delicately balanced and can be significantly modulated by hydroxyl functionalization. Azulene is considered aromatic due to its 10 π-electron system, conforming to Hückel's rule. wikipedia.org However, its aromaticity is not as pronounced as its isomer, naphthalene (B1677914), and is characterized by a distinct charge separation between the five- and seven-membered rings, contributing to its dipole moment. wikipedia.orgrsc.org
Computational studies using methods like Density Functional Theory (DFT) have shown that the introduction of substituents can alter the aromaticity of the individual rings. acs.org Electron-donating substituents, such as hydroxyl groups, can influence the π-electron distribution within the azulene core. A hydroxyl group at the 1-position would increase the electron density in the five-membered ring, potentially enhancing its cyclopentadienyl (B1206354) anion-like character. Conversely, a hydroxyl group at the 6-position would donate electron density to the seven-membered ring, affecting its tropylium (B1234903) cation-like character.
The stability of dihydroxylated azulenes is also influenced by their susceptibility to oxidation, which can be affected by the electron-donating nature of the hydroxyl groups. While enhancing the nucleophilicity of the rings, these groups can also make the molecule more prone to oxidative degradation.
Influence of Diol Functionality on Intramolecular Charge Transfer Processes
The diol functionality in this compound plays a crucial role in mediating intramolecular charge transfer (ICT) processes, which are fundamental to the electronic and optical properties of the molecule. The inherent electronic asymmetry of the azulene core, with its electron-rich five-membered ring and electron-poor seven-membered ring, establishes a natural framework for ICT. nih.gov
The presence of hydroxyl groups, which are strong electron-donating substituents, can significantly enhance this charge transfer character. In this compound, the hydroxyl group at the 1-position can act as an electron donor, pushing electron density into the π-system. The hydroxyl group at the 6-position, situated on the electron-deficient seven-membered ring, can also participate in modulating the charge distribution.
Upon photoexcitation, an electron can be promoted from the HOMO to the LUMO. The spatial distribution of these frontier orbitals is key. In azulene, the HOMO and LUMO are localized on different parts of the molecule. mdpi.com This separation of charge in the excited state is a hallmark of ICT. The substitution with hydroxyl groups can further enhance this separation. For example, the development of fluorescent probes based on azulene derivatives has utilized the activation of an ICT process upon interaction with a target analyte. nih.gov
The solvent environment can also play a significant role in the ICT process. Polar solvents can stabilize the charge-separated excited state, leading to a red-shift (bathochromic shift) in the emission spectrum. The efficiency of ICT is a key factor in determining the potential of this compound and its derivatives for applications in areas such as organic electronics and sensors, where charge transfer is a critical operational principle. nih.govrsc.org
Relationship between Molecular Topology and Electronic Properties in this compound Derivatives
The molecular topology, specifically the connectivity of the azulene core in derivatives, is a determining factor for their electronic properties. The way in which this compound is incorporated into larger molecular or polymeric structures dictates the extent of electronic communication and the resulting bulk properties.
For instance, when azulene units are linked together, the points of connection have a dramatic impact on the electronic properties of the resulting oligomer or polymer. mdpi.comrsc.org Linking azulene units through the 2- and 6-positions has been shown to facilitate electron delocalization along the C2 axis of the molecule. rsc.org This connectivity has been explored in the design of conjugated polymers with applications in dispersing single-walled carbon nanotubes, where the electronic interaction between the polymer and the nanotubes is crucial. rsc.org
Theoretical calculations, such as those based on DFT, are instrumental in predicting how different molecular topologies influence the electronic structure. rsc.org By examining the HOMO and LUMO distributions across the molecule, it is possible to understand how the connectivity pattern affects charge transport pathways and excited-state properties. For example, DFT calculations on different isomers of di(phenylethynyl)azulene revealed that the 2,6-connected isomer showed the most promise for low band-gap conjugated materials due to the significant contribution of the substituents to the frontier orbitals. rsc.org Therefore, the rational design of this compound derivatives for specific electronic applications must carefully consider the molecular topology to achieve the desired properties.
Future Directions and Challenges in Azulene 1,6 Diol Research
Advancements in Scalable and Sustainable Synthetic Routes for Dihydroxylated Azulenes
A primary challenge in the study of any azulene (B44059) derivative is the synthesis of the core bicyclic structure, which is often complex and low-yielding. acs.org For dihydroxylated azulenes like Azulene-1,6-diol, these challenges are amplified. Current synthetic strategies for substituted azulenes often involve multi-step processes that are not amenable to large-scale production. helsinki.fi
Future research must focus on developing scalable and sustainable synthetic methodologies. This involves moving away from stoichiometric reagents and harsh reaction conditions towards catalytic and environmentally benign processes. Key areas for advancement include:
Greener Precursors and Solvents: Exploring bio-derived starting materials, such as guaiazulene (B129963) which is available from natural sources, could provide a more sustainable entry into functionalized azulenes. chalmers.se The use of water or other green solvents, and minimizing solvent use altogether, are critical goals for sustainable synthesis. rsc.org
Catalytic Approaches: Transition metal catalysis has shown promise in constructing the azulene skeleton and in its functionalization. mdpi.com Future efforts should aim to develop catalytic routes, such as [8+2] cycloadditions, that can directly install hydroxyl groups or their precursors onto the azulene core with high regioselectivity. mdpi.com The development of one-pot reactions that combine skeleton formation and functionalization would significantly improve efficiency.
Flow Chemistry: Continuous flow manufacturing offers significant advantages in terms of safety, efficiency, and scalability over traditional batch processing. findaphd.com Adapting existing azulene syntheses or developing new ones for flow chemistry could be a transformative step towards the industrial production of dihydroxylated azulenes.
The development of such methods is crucial for producing sufficient quantities of this compound and its derivatives for in-depth property studies and potential applications.
| Challenge | Future Direction | Potential Impact |
| Low-yield, multi-step syntheses | Development of one-pot, catalytic cycloaddition reactions. | Increased accessibility and reduced cost of dihydroxylated azulenes. |
| Reliance on hazardous reagents | Utilization of bio-derived precursors and green solvents. | Reduced environmental impact of synthesis. |
| Lack of scalability | Adaptation of synthetic routes to continuous flow chemistry. | Enablement of large-scale production for material applications. |
Developing Novel Reaction Methodologies for Selective Functionalization of this compound
Once this compound is synthesized, the next major challenge lies in its selective functionalization. The azulene core has distinct reactive positions: the five-membered ring is electron-rich and susceptible to electrophilic attack (primarily at C1 and C3), while the seven-membered ring is electron-poor and can react with nucleophiles. beilstein-journals.orgsemanticscholar.org The two hydroxyl groups at the 1- and 6-positions introduce further complexity, acting as directing groups and potential sites for reaction.
Future research should focus on methodologies that can selectively target specific positions on the this compound scaffold:
Orthogonal Functionalization: Developing protecting group strategies that can differentiate between the C1-OH and C6-OH would allow for stepwise functionalization. Furthermore, methods are needed to selectively react with other positions on the azulene ring (e.g., C3, C4, or C8) without affecting the hydroxyl groups.
Catalyst-Controlled Regioselectivity: Transition metal-catalyzed C-H functionalization has emerged as a powerful tool for modifying aromatic systems. nih.govnih.gov A significant future challenge is to design catalyst systems that can overcome the inherent reactivity of the azulene core and the directing effects of the hydroxyl groups to achieve functionalization at less reactive sites. For example, directing the reaction towards C-H alkylation versus ring expansion can be controlled by the choice of metal catalyst (e.g., AgOTf vs. Cu(hfacac)2). nih.govresearchgate.net
Utilizing the Diol Functionality: The diol moiety itself can be used as a handle for further modifications. For instance, it can be reacted with boronic acids to form azulene-substituted cyclic boronic esters, creating new derivatives with unique electronic and sensory properties. mdpi.com The synthesis of azulene-centered 1,5-diol enantiomers suggests possibilities for creating chiral ligands and materials. researchgate.net
The ability to precisely modify the structure of this compound is essential for tuning its properties and creating tailored molecules for specific applications.
Expanding Computational Models for Predictive Design of this compound Derivatives
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding and predicting the properties of azulene derivatives. researchgate.netcdnsciencepub.com These studies provide insights into molecular structure, stability, aromaticity, and electronic properties, which are crucial for the rational design of new functional materials. doi.org
For this compound, computational models will be vital for overcoming the challenges of synthesis and functionalization. Key areas for future computational research include:
Predicting Reactivity and Regioselectivity: Computational models can predict the most likely sites for electrophilic and nucleophilic attack on the this compound core. This can help guide synthetic efforts by identifying promising reaction conditions and predicting the outcomes of functionalization reactions.
Modeling Electronic and Optical Properties: A significant feature of azulenes is their unique optical properties, including their characteristic blue color and anti-Kasha fluorescence. rhhz.net Computational methods like ZINDO CI and TD-DFT can predict UV-Vis absorption spectra and how they will shift upon substitution. acs.orgrsc.orgacs.org Expanding these models to accurately predict the photophysical properties of this compound and its derivatives is crucial for designing new chromophores, sensors, and optoelectronic materials.
Simulating Self-Assembly: The hydroxyl groups of this compound are capable of forming hydrogen bonds, which can direct the self-assembly of molecules into larger, ordered structures. Computational models can simulate these intermolecular interactions to predict the most stable supramolecular architectures, which is essential for the design of liquid crystals and other organized materials.
An accurate computational framework will accelerate the discovery of new this compound derivatives with desired properties, reducing the need for extensive trial-and-error synthesis. sns.it
| Computational Method | Application to this compound Research | Predicted Properties |
| Density Functional Theory (DFT) | Geometry optimization, reactivity analysis, stability calculations. | Bond lengths, reaction barriers, isomer stability, frontier molecular orbital energies. researchgate.netdoi.org |
| Time-Dependent DFT (TD-DFT) | Prediction of electronic absorption and emission spectra. | UV-Vis absorption maxima, fluorescence wavelengths, oscillator strengths. rsc.org |
| ZINDO CI | Calculation of UV-Vis spectra for substituted azulenes. | Shifts in absorption bands based on substituent effects. acs.orgacs.org |
| Quantum Mechanics/Molecular Mechanics (QM/MM) | Simulation of molecules in complex environments (e.g., on surfaces). | Adsorption energies, surface-induced structural changes. mpg.de |
Challenges in On-Surface Synthesis and Controlled Assembly of this compound Based Architectures
On-surface synthesis, where molecular precursors react on a solid substrate under ultra-high vacuum conditions, is a powerful bottom-up approach for creating atomically precise nanostructures like graphene nanoribbons. mpg.de The unique electronic structure of azulene makes it a compelling building block for non-benzenoid nanostructures. nih.govrhhz.net However, the on-surface chemistry of azulene is complex and presents significant challenges.
Introducing this compound to on-surface synthesis protocols presents a new set of challenges and opportunities:
Precursor Design and Stability: The synthesis of suitable, volatile, and stable precursors for this compound that can be deposited onto a surface without decomposition is a major hurdle. The hydroxyl groups may require protection to prevent unwanted side reactions during deposition.
Controlling Surface Reactions: Azulene is known to undergo rearrangements on metal surfaces, sometimes transforming into its more stable isomer, naphthalene (B1677914), at elevated temperatures. acs.org The presence of hydroxyl groups could influence the interaction with the surface, potentially altering reaction pathways. A key challenge is to control the surface-catalyzed cyclodehydrogenation reactions to form desired architectures without inducing unwanted skeletal rearrangements. acs.orgnih.gov
Directing Supramolecular Assembly: The hydroxyl groups of this compound can participate in hydrogen bonding, which can be exploited to control the two-dimensional self-assembly of the molecules on a surface prior to covalent bond formation. nih.gov A challenge will be to balance the molecule-surface interactions with the intermolecular hydrogen bonding to achieve well-ordered assemblies. This controlled assembly is critical for creating functional surfaces and devices.
Overcoming these challenges could lead to the fabrication of novel, non-benzenoid carbon nanostructures with precisely engineered electronic and optical properties derived from the incorporated this compound units.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
